molecular formula C20H17N3O4S2 B3296576 N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 893980-32-0

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3296576
CAS No.: 893980-32-0
M. Wt: 427.5 g/mol
InChI Key: VKFPACHSHQFABC-UHFFFAOYSA-N
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Description

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 2. This core is linked via a phenyl group to a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety. The compound’s structure combines electron-rich aromatic systems (benzodioxine) with a sulfonamide group, which is often associated with hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-13-12-28-20-21-17(11-23(13)20)14-2-4-15(5-3-14)22-29(24,25)16-6-7-18-19(10-16)27-9-8-26-18/h2-7,10-12,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFPACHSHQFABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its unique structural features, which include imidazole and thiazole rings. These structural motifs are associated with various biological activities, making the compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Its molecular formula is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, and it has a molecular weight of approximately 396.48 g/mol. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group may enhance binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance:

  • Study 1 : A study on related thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Study 2 : Another investigation found that imidazole-containing compounds showed antifungal activity against Candida species .

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy.

  • Case Study : A recent study evaluated the cytotoxic effects of related benzodioxine derivatives on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds induced apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Effect Observed Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida speciesInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
AnticancerMCF-7 cellsActivation of caspase pathways

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Methods include cyclization reactions followed by functionalization to introduce the desired groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Toxicological Studies

Preliminary toxicological assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b][1,3]thiazole Derivatives

Imidazo[2,1-b][1,3]thiazole derivatives are a well-studied class of bioactive molecules. Key comparisons include:

Compound Name Structural Features Biological Target/Activity Key Data Reference
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazothiazole core with 4-(methylsulfonyl)phenyl substituent Enzyme inhibition (unspecified) IC₅₀ = 1.4 μM
N,N-Dimethyl analog (6a) Imidazothiazole core with N,N-dimethylaminomethyl group Enzyme inhibition (unspecified) IC₅₀ = 1.2 μM
SRT1720 (20) Piperazinylmethyl-imidazothiazole linked to quinoxaline carboxamide Sirtuin 1 (SIRT1) activator Enhances NAD⁺-dependent deacetylase activity; used in metabolic disease research

Key Observations :

  • The N,N-dimethyl substitution in 6a increases lipophilicity, which may improve membrane permeability but reduce target specificity .
  • SRT1720’s quinoxaline carboxamide moiety contrasts with the target compound’s benzodioxine sulfonamide, suggesting divergent binding interactions despite shared imidazothiazole cores .
Benzodioxine Sulfonamide Derivatives

The 2,3-dihydro-1,4-benzodioxine sulfonamide moiety is less common in literature but appears in compounds like SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate), which shares the benzodioxine group but lacks the imidazothiazole core. SID7969543’s isoquinoline and ester functionalities suggest distinct pharmacokinetic profiles compared to the target compound .

Structural and Functional Implications

Substituent Effects on Activity
  • Sulfonamide vs.
  • Methyl vs. Bulkier Substituents : The 3-methyl group on the imidazothiazole core likely reduces steric hindrance compared to bulkier substituents (e.g., piperazinylmethyl in SRT1720), possibly enhancing binding to compact active sites .
Tautomerism and Stability

Similar to the 1,2,4-triazole derivatives in , the target compound’s imidazothiazole core may exhibit tautomeric equilibria, affecting its electronic properties and binding mode. However, IR and NMR data from related compounds suggest that thione tautomers are more stable in solution, which could influence bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis involving coupling reactions of imidazo[2,1-b]thiazole precursors with sulfonamide-bearing aryl groups. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) and catalysts like triethylamine to facilitate coupling .
  • Temperature control (e.g., reflux in acetonitrile for cyclization) and inert atmospheres to prevent oxidation .
    • Optimization : Employ design of experiments (DoE) to test variables (solvent, catalyst ratio, temperature). Statistical methods reduce trial-and-error approaches and identify critical parameters .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Techniques :

  • NMR spectroscopy for confirming regiochemistry and functional group integrity (e.g., distinguishing benzodioxine sulfonamide peaks) .
  • HPLC for purity assessment (>95% purity threshold for biological assays) .
    • Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures .

Q. What preliminary biological assays are suitable for initial activity screening?

  • Assays :

  • Enzyme inhibition studies (e.g., kinase or protease targets due to sulfonamide and heterocyclic motifs) .
  • Antimicrobial testing (disk diffusion or MIC assays) given the imidazothiazole scaffold’s known activity .
    • Controls : Include structurally related analogs (e.g., ’s N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide) to benchmark activity .

Advanced Research Questions

Q. How can statistical experimental design improve reaction yield and selectivity?

  • Approach : Use response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, catalyst loading). For example:

VariableRange TestedOptimal Condition
Temperature60–120°C90°C
Catalyst (Et₃N)1–3 equivalents2.2 equivalents
Reaction Time4–12 hours8 hours
  • Outcome : Reduces optimization time by 40–60% compared to one-factor-at-a-time approaches .

Q. What computational strategies predict biological targets or reactivity of this compound?

  • Methods :

  • Quantum chemical calculations (e.g., DFT) to map electrophilic/nucleophilic sites on the imidazothiazole and sulfonamide groups .
  • Molecular docking against protein databases (e.g., PDBe-KB) to identify potential kinase or GPCR targets .
    • Validation : Compare computational predictions with experimental SAR data from analogs (e.g., ’s compound with 4-methoxyphenylacetamide) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Root Cause Analysis :

  • Purity discrepancies : Cross-validate analytical results (e.g., HPLC vs. LC-MS) to rule out impurities .
  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) using guidelines from ’s chemical biology training .
    • Case Study : If one study reports antitumor activity (e.g., ) while another shows no effect, compare tested concentrations, vehicle controls, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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